molecular formula C11H14ClN3O2 B3227464 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid CAS No. 1261229-87-1

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid

Cat. No.: B3227464
CAS No.: 1261229-87-1
M. Wt: 255.70 g/mol
InChI Key: UITHREIUENPVIT-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine-Piperidine Hybrid Scaffolds in Drug Discovery

The evolution of pyrimidine-piperidine hybrids traces back to the mid-20th century, when heterocyclic chemistry began intersecting with rational drug design. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, gained prominence due to its isosteric relationship with benzene and its prevalence in nucleic acids. Early work focused on pyrimidine derivatives as antimetabolites, exemplified by 5-fluorouracil (1957), which targeted thymidylate synthase in cancer cells. Piperidine, a saturated six-membered nitrogen heterocycle, entered drug design as a conformational constraint for bioactive molecules, particularly in central nervous system (CNS) therapeutics.

The fusion of these systems accelerated in the 1990s with advances in cross-coupling reactions. For instance, Buchwald–Hartwig amination enabled precise attachment of substituted piperidines to halogenated pyrimidines, as seen in the synthesis of kinase inhibitors. A landmark study demonstrated that piperidine-carboxylic acid moieties could mimic peptide backbones, enabling protease inhibition while improving metabolic stability.

Table 1: Key Developments in Pyrimidine-Piperidine Hybrid Therapeutics

Year Development Impact
1998 First catalytic asymmetric synthesis of piperidine-pyrimidine conjugates Enabled enantioselective drug candidates for chiral target proteins
2005 Discovery of pyrimidine-piperidine HSP90 inhibitors Validated scaffold for protein-folding modulation in oncology
2012 Computational modeling of piperidine-carboxylic acid bioisosteres Rationalized substituent effects on pharmacokinetic properties
2020 Cryo-EM structures of hybrid-bound kinase domains Revealed chloro substituent's role in ATP-binding pocket interactions

Properties

IUPAC Name

1-(4-chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-7-6-13-11(14-9(7)12)15-5-3-2-4-8(15)10(16)17/h6,8H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITHREIUENPVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167183
Record name 2-Piperidinecarboxylic acid, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261229-87-1
Record name 2-Piperidinecarboxylic acid, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261229-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinecarboxylic acid, 1-(4-chloro-5-methyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the reaction of 4-chloro-5-methylpyrimidin-2-ol with piperidine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a catalyst like hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is often prioritized in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrimidinyl ring can be reduced to form different derivatives.

  • Substitution: The chlorine atom on the pyrimidinyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid are commonly used, with reactions typically carried out under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), often in solvents like ether or THF.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions varying based on the specific nucleophile and desired product.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced pyrimidinyl derivatives.

  • Substitution: Chloro-substituted pyrimidinyl derivatives with different functional groups.

Scientific Research Applications

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrimidinyl derivatives with biological targets.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its substitution pattern on the pyrimidine ring and the piperidine-carboxylic acid backbone. Below is a comparative analysis with key analogues:

Compound Name Core Structure Substituents Key Differences Biological Activity (Inferred) Reference
1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid Pyrimidine + piperidine-2-carboxylic acid - 4-Cl, 5-CH₃ on pyrimidine N/A Likely enzyme/receptor modulation (e.g., kinase inhibition) N/A
(4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide Pyridopyridazine + furan - 3-Fluorophenyl, trifluoromethyl furan Expanded polycyclic core; fluorinated substituents Enhanced lipophilicity; potential CNS activity
1-(Methylsulfonyl)piperidine-2-carboxylic acid Piperidine-2-carboxylic acid - Methylsulfonyl (SO₂CH₃) No pyrimidine ring; sulfonyl group Altered solubility; possible protease inhibition
LY2409881 hydrochloride Benzo[b]thiophene + pyrimidine - 5-Cl, 2-(piperazinylpropylamino) on pyrimidine; cyclopropylamide Thiophene core; piperazine side chain Known IKK-β kinase inhibitor
1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid Pyrazolo-pyrimidine + piperidine - Ethoxyethyl, ethyl, 4-methylpyridinyl Pyrazolo-pyrimidine core; multiple alkyl substituents Improved metabolic stability; kinase targeting

Key Observations

Substituent Effects: The chloro and methyl groups on the pyrimidine ring in the target compound likely enhance electron-withdrawing effects and steric hindrance, which may improve binding specificity compared to analogues with bulkier substituents (e.g., trifluoromethyl in ).

Core Modifications :

  • Replacement of pyrimidine with pyrazolo-pyrimidine (as in ) introduces additional nitrogen atoms, which could enhance hydrogen-bonding interactions in enzymatic pockets.
  • The benzo[b]thiophene core in LY2409881 offers π-π stacking capabilities absent in the target compound, possibly influencing kinase inhibition potency.

Synthetic Accessibility :

  • The target compound’s synthesis may involve amide coupling and pyrimidine ring formation , similar to methods in EP 4 374 877 A2 . However, the absence of complex polycyclic systems (e.g., pyridopyridazine in ) could simplify its production.

Biological Activity

1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid, with the CAS number 1261229-87-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula: C11H14ClN3O2
  • Molecular Weight: 255.71 g/mol
  • Structure: The compound consists of a piperidine ring substituted with a pyrimidine moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound primarily includes:

  • Antitumor Activity: Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition: This compound may act as an inhibitor of specific enzymes, which is crucial for its therapeutic potential.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidine and piperidine exhibit promising anticancer properties. For instance, compounds similar to this compound have shown IC50 values ranging from 0.87 to 12.91 μM in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

CompoundCell LineIC50 Value (μM)Comparison
This compoundMCF-70.87 - 12.91Better than 5-FU
This compoundMDA-MB-2311.75 - 9.46Better than 5-FU

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and pathologies, including neurodegenerative diseases and infections .

Case Studies

Case Study 1: Anticancer Potential
In a study evaluating the anticancer effects of pyrimidine-based compounds, it was found that derivatives similar to our compound induced apoptosis in cancer cells through caspase activation. The increase in caspase levels was significant compared to control treatments, suggesting a mechanism involving programmed cell death .

Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of AChE by piperidine derivatives. The synthesized compounds showed varying degrees of inhibition, with some achieving IC50 values significantly lower than established drugs used for Alzheimer's disease treatment .

Q & A

Q. What are common synthetic routes for preparing 1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid?

The synthesis typically involves multi-step reactions starting with pyrimidine or piperidine precursors. For example:

  • Step 1: Introduce the chloro and methyl groups to the pyrimidine ring via halogenation and alkylation reactions under controlled temperatures (e.g., using phosphoryl chloride as a chlorinating agent).
  • Step 2: Couple the modified pyrimidine with a piperidine-carboxylic acid derivative using carbodiimide-mediated amidation or nucleophilic substitution.
  • Step 3: Purify the product via column chromatography or recrystallization, ensuring >95% purity (validated by HPLC) .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy: ¹H/¹³C NMR to confirm structural integrity and substituent positions.
  • Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns.
  • Thermal Analysis: Melting point determination (e.g., 185–186.5°C for analogous piperidine-pyrimidine derivatives) to assess crystallinity .

Q. What initial biological assays are recommended for evaluating its bioactivity?

Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative disease research) using kinetic studies to measure IC₅₀ values. Include positive controls (e.g., donepezil) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers. Combine with machine learning to predict optimal solvents, catalysts (e.g., palladium or copper), and temperatures. Validate predictions experimentally, as demonstrated in reaction design frameworks .

Q. How to resolve contradictions in biological activity data across studies?

  • Step 1: Verify compound purity (>99%) and stereochemical consistency (e.g., via chiral HPLC).
  • Step 2: Standardize assay protocols (e.g., buffer pH, incubation time) to minimize variability.
  • Step 3: Perform molecular docking to assess binding affinity differences caused by substituent positioning (e.g., chloro vs. methyl groups on the pyrimidine ring) .

Q. What strategies improve yield in large-scale synthesis?

  • Process Optimization: Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature).
  • Catalyst Screening: Test heterogeneous catalysts (e.g., immobilized palladium) for recyclability and reduced metal leaching.
  • Solvent Selection: Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Framework: Systematically modify substituents (e.g., replace chlorine with fluorine, alter piperidine ring size) and test bioactivity.
  • Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends.
  • Validation: Confirm key interactions via X-ray crystallography or mutagenesis studies .

Methodological Considerations

  • Safety Protocols: Always use fume hoods, wear nitrile gloves, and avoid skin contact due to acute toxicity risks .
  • Data Reproducibility: Document reaction conditions (e.g., humidity, light exposure) meticulously, as minor variations can alter outcomes in heterocyclic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid
Reactant of Route 2
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1-(4-Chloro-5-methylpyrimidin-2-yl)piperidine-2-carboxylic acid

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